Gartanin

Description

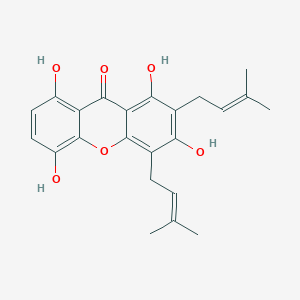

Structure

3D Structure

Properties

IUPAC Name |

1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-11(2)5-7-13-19(26)14(8-6-12(3)4)22-18(20(13)27)21(28)17-15(24)9-10-16(25)23(17)29-22/h5-6,9-10,24-27H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXQLGQIDIPMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187024 | |

| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33390-42-0 | |

| Record name | Gartanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33390-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 °C | |

| Record name | Gartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Gartanin's Mechanism of Action in Prostate Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gartanin, a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a promising natural compound with potent anti-cancer properties, particularly against prostate cancer. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects on prostate cancer cells. Drawing from an extensive review of the scientific literature, this document details the compound's multi-faceted approach to inhibiting cancer progression, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. Quantitative data are presented in tabular format for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this compound's mechanism of action.

Introduction

Prostate cancer remains a significant global health concern and the second most common cancer in men. While various treatment modalities exist, the development of resistance, particularly in advanced stages, necessitates the exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound has garnered considerable attention for its efficacy in preclinical studies. This guide aims to consolidate the current understanding of how this compound exerts its anti-neoplastic effects on prostate cancer cells at the molecular level, providing a valuable resource for researchers and drug development professionals.

Core Mechanisms of Action

This compound's anti-cancer activity in prostate cancer cells is not mediated by a single target but rather through a concerted effort on multiple cellular processes and signaling pathways. The primary mechanisms are detailed below.

Inhibition of NEDDylation Pathway and Skp2 Degradation

A novel and significant mechanism of this compound is its role as a NEDDylation inhibitor.[1] The NEDD8-activating enzyme (NAE) is crucial for the NEDDylation cascade, which regulates the activity of Cullin-RING ligases (CRLs). This compound has been shown to dock onto the regulatory subunit of the NAE complex, inhibiting the conjugation of NEDD8 to Cullin1 and Ubc12.[1][2] This inhibition leads to the destabilization and subsequent proteasome-dependent degradation of S-phase kinase-associated protein 2 (Skp2), an oncoprotein often overexpressed in prostate cancer.[2] The degradation of Skp2 is further facilitated by this compound's ability to induce the expression of FBXW2, an E3 ligase that targets Skp2.[2]

Androgen Receptor (AR) Degradation and ER Stress

This compound effectively targets the androgen receptor (AR), a key driver of prostate cancer growth and progression. It acts as an AR antagonist and promotes its degradation.[3][4] This process is intricately linked to the induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[3][4] this compound treatment leads to the modulation of ER stress markers such as BiP, PERK, IRE1, and CHOP.[3][5] Interestingly, the inhibition of CHOP, a key component of the ER stress pathway, has been observed to stabilize the AR, suggesting a complex regulatory mechanism.[3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in prostate cancer cells.[4] This programmed cell death is initiated through both intrinsic and extrinsic pathways. Mechanistically, this compound has been shown to increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins and enhance the activity of executioner caspase-3.[4][6] Furthermore, the downregulation of the NF-κB signaling pathway appears to be a significant contributor to this compound-induced apoptosis.[7]

Cell Cycle Arrest at G1 Phase

This compound effectively halts the proliferation of prostate cancer cells by inducing cell cycle arrest at the G1 phase.[8][9] This arrest is associated with a marked decrease in the expression and activity of cyclin D1, a key regulator of the G1-S transition.[8][10]

Modulation of Other Key Signaling Pathways

The anti-cancer effects of this compound are also attributed to its ability to modulate several other critical signaling pathways, including:

-

mTOR Pathway: this compound can induce autophagy through the inhibition of the mTOR pathway.[1][11]

-

MAPK, JNK, and AKT Pathways: this compound has been reported to inhibit the JNK, AKT, and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation.[1][11]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature regarding the efficacy of this compound in prostate cancer cell lines.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference |

| PC3 | 13.56 ± 0.20 | [1] |

| PC3 (Skp2 overexpressing) | ~4 | [2] |

| PC3 (parental) | ~14 | [2] |

| 22Rv1 | 8.32 ± 0.18 | [1] |

| 22Rv1 | 14.9 | [12] |

| LNCaP | 15.3 | [12] |

Table 2: Effect of this compound on Apoptosis-Related Proteins

| Protein | Effect | Cell Line | Reference |

| Bax/Bcl-2 ratio | Increased | 22Rv1, LNCaP | [4] |

| Cleaved Caspase-3 | Increased | 22Rv1, LNCaP | [4] |

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.

Caption: this compound's multi-target mechanism of action in prostate cancer cells.

Caption: General experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action in prostate cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on prostate cancer cells.[6]

-

Cell Seeding: Plate prostate cancer cells (e.g., PC3, 22Rv1, LNCaP) in 24-well plates at a density of 2 x 10^4 cells per well in complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM). A vehicle control (e.g., 0.1% DMSO) should be included. Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 1 mg/mL. Incubate for 3 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add an appropriate solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins in prostate cancer cells following this compound treatment.[4][8][13]

-

Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-NEDD8, anti-Cullin1, anti-Skp2, anti-AR, anti-BiP, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-Cyclin D1, or anti-β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (TUNEL Assay)

This protocol is for the detection of DNA fragmentation in apoptotic cells.[4][14]

-

Sample Preparation: Grow prostate cancer cells on coverslips and treat with this compound. Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

-

Equilibration: Wash the cells and incubate with an equilibration buffer for 10 minutes.

-

TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.

-

Detection: If an indirectly labeled dUTP is used, incubate with a corresponding detection reagent (e.g., an anti-BrdU antibody conjugated to a fluorophore).

-

Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit a fluorescent signal in their nuclei.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[15][16]

-

Cell Preparation: Treat prostate cancer cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

In Vitro NEDDylation Assay

This protocol is for assessing the direct inhibitory effect of this compound on the NEDDylation cascade.[5]

-

Reaction Mixture Preparation: Prepare a master mix containing NEDD8-activating enzyme E1 (APP-BP1/UBA3), NEDD8-conjugating enzyme E2 (UbcH12), and NEDD8 in a reaction buffer.

-

This compound Addition: Add different concentrations of this compound or DMSO (vehicle control) to the reaction tubes.

-

Initiation of Reaction: Start the reaction by adding Mg2+ and ATP. Incubate at 37°C for 30 minutes.

-

Termination of Reaction: Stop the reaction by adding EDTA.

-

Analysis: Analyze the reaction products by non-reducing Western blot using an anti-Ubc12 antibody to detect both unconjugated Ubc12 and NEDD8-conjugated Ubc12.

Androgen Receptor (AR) Competitive Binding Assay

This protocol is to determine if this compound can directly compete with androgens for binding to the AR.[1][2]

-

Preparation of AR: Use a source of androgen receptor, such as rat prostate cytosol or a recombinant AR ligand-binding domain (LBD).

-

Competition Reaction: In a multi-well plate, incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [3H]-DHT) and varying concentrations of this compound or a known AR antagonist (e.g., flutamide) as a positive control.

-

Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) slurry or scintillation proximity assay (SPA).

-

Quantification: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: The ability of this compound to compete with the radiolabeled androgen for AR binding is determined by the reduction in the radioactive signal. The IC50 value for binding can be calculated.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for prostate cancer by targeting multiple, interconnected pathways essential for cancer cell survival and proliferation. Its ability to inhibit the NEDDylation pathway, promote androgen receptor degradation, induce apoptosis, and cause cell cycle arrest underscores its pleiotropic anti-cancer effects. The detailed mechanisms and protocols presented in this guide provide a solid foundation for further research into the clinical translation of this compound and the development of novel, targeted therapies for prostate cancer. Continued investigation into the in vivo efficacy, safety profile, and potential synergistic effects with existing chemotherapies is warranted.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. In vitro Deneddylation Assay [bio-protocol.org]

- 4. portlandpress.com [portlandpress.com]

- 5. In vitro NEDD8 initiation conjugation assay [bio-protocol.org]

- 6. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, an isoprenylated xanthone from the mangosteen fruit (Garcinia mangostana), is an androgen receptor degradation enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. clyte.tech [clyte.tech]

- 15. researchgate.net [researchgate.net]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Gartanin's Impact on Glioma: A Technical Guide to Signaling Pathways and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gartanin, a natural xanthone (B1684191) isolated from the mangosteen fruit (Garcinia mangostana), has emerged as a promising anti-cancer agent, demonstrating significant efficacy against glioma, the most common and aggressive primary brain tumor. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-glioma activity, with a focus on its modulation of key signaling pathways. We present a comprehensive summary of quantitative data from preclinical studies, detailed experimental protocols for essential assays, and visual representations of the intricate signaling networks involved. This document aims to serve as a valuable resource for researchers and professionals in the fields of oncology, neuroscience, and drug development, facilitating further investigation into this compound as a potential therapeutic for glioma.

Introduction

Glioma remains a formidable challenge in oncology due to its rapid proliferation, diffuse infiltration into the brain parenchyma, and inherent resistance to conventional therapies. The need for novel therapeutic strategies has led to the exploration of natural compounds with anti-cancer properties. This compound has demonstrated potent cytotoxic and anti-proliferative effects against various glioma cell lines.[1][2][3] Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest and autophagy, as well as the suppression of cell migration.[2][4] These cellular events are orchestrated through the modulation of critical intracellular signaling cascades, most notably the PI3K/Akt/mTOR and MAPK pathways.[1][2][4] This guide will dissect these pathways and the experimental evidence that substantiates this compound's role as a modulator of these networks in the context of glioma.

Quantitative Analysis of this compound's Anti-Glioma Effects

The efficacy of this compound has been quantified across various studies, providing a clear picture of its potency and tumor-specific action. The following tables summarize key quantitative data from research on this compound's effects on glioma cells.

Table 1: In Vitro Cytotoxicity of this compound in Glioma Cell Lines

| Cell Line | Assay | IC50 Value (µM) | Treatment Duration (hrs) | Reference |

| T98G | MTT | 10.8 | 24 | [2] |

| HT22 (normal mouse neuron) | MTT | 54.2 | 24 | [2] |

Table 2: Effect of this compound on Cell Viability in Glioma Cell Lines

| Cell Line | This compound Concentration (µM) | Inhibition Rate (%) | Treatment Duration (hrs) | Reference |

| T98G | 10 | 46.5 | 24 | [2] |

| T98G | Various | Dose-dependent | 24, 48, 72 | [2][4] |

| U87 | Various | Dose-dependent | Not Specified | [2][3] |

| U251 | Various | Dose-dependent | Not Specified | [2][3] |

Table 3: this compound-Induced Cell Cycle Arrest in T98G Glioma Cells

| This compound Concentration (µM) | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (Treated) | Treatment Duration (hrs) | Reference |

| 3 | ~45% | ~55% | 24 | [2][5] |

| 10 | ~45% | ~65% | 24 | [2][5] |

Core Signaling Pathways Modulated by this compound in Glioma

This compound exerts its anti-tumor effects by strategically interfering with pro-survival and pro-proliferative signaling pathways within glioma cells. The two primary pathways identified are the PI3K/Akt/mTOR and the MAPK pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and autophagy. In many cancers, including glioma, this pathway is constitutively active, promoting tumorigenesis.[6][7] this compound has been shown to inhibit this pathway at multiple key nodes.[2][4][8]

This compound treatment of T98G glioma cells leads to a time-dependent decrease in the phosphorylation of PI3K, Akt, and mTOR.[2][8] This inhibition of the PI3K/Akt/mTOR axis is a critical event that triggers autophagy, a cellular self-degradation process that, in this context, contributes to the anti-viability effect of this compound.[2][4] Evidence for this compound-induced autophagy includes the increased expression of Beclin 1 and LC3-II, and the decreased expression of p62.[2][4] The anti-proliferative effect of this compound can be significantly counteracted by autophagy inhibitors, confirming the crucial role of this process in this compound's mechanism of action.[4]

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and migration.[9][10] In glioma, the MAPK pathway is often dysregulated, contributing to the tumor's aggressive phenotype.[7] this compound has been found to suppress the MAPK signaling pathway, which is linked to its ability to inhibit glioma cell migration.[1][2][4]

Specifically, this compound treatment has been shown to decrease the phosphorylation of key MAPK members, including ERK and p38.[4] This inhibition of the MAPK pathway leads to the downregulation of the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][4] MMPs are enzymes that degrade the extracellular matrix, facilitating tumor cell invasion and migration. By suppressing the MAPK/MMP axis, this compound effectively curtails the migratory capacity of glioma cells.[4]

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on glioma cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by measuring its absorbance.

Protocol:

-

Cell Seeding: Plate glioma cells (e.g., T98G, U87, U251) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against this compound concentration.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in the PI3K/Akt/mTOR and MAPK signaling pathways.

Protocol:

-

Cell Lysis: After treating glioma cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, LC3, p62, p-ERK, ERK, p-p38, p38, Cyclin D1, p27Kip1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of this compound on the migratory ability of glioma cells.

Protocol:

-

Cell Seeding: Grow glioma cells to confluence in 6-well plates.

-

Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the cells with PBS to remove detached cells and then add fresh medium containing different concentrations of this compound.

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. A decrease in the rate of wound closure in this compound-treated cells compared to the control indicates an inhibition of cell migration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on glioma cells.

Conclusion and Future Directions

This compound presents a compelling case as a potential therapeutic agent for glioma. Its ability to simultaneously target multiple critical signaling pathways, including the PI3K/Akt/mTOR and MAPK cascades, underscores its potential to overcome the notorious resistance of glioma to conventional treatments. The induction of cell cycle arrest and autophagy, coupled with the inhibition of cell migration, highlights a multi-pronged attack on glioma's malignant characteristics.

Future research should focus on in vivo studies using animal models of glioma to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.[1] Combination studies with existing chemotherapeutic agents or radiotherapy could also reveal synergistic effects, potentially leading to more effective treatment regimens. Furthermore, the identification of specific molecular markers that predict sensitivity to this compound could pave the way for a personalized medicine approach in the treatment of glioma. The detailed information provided in this technical guide is intended to serve as a solid foundation for these future endeavors, ultimately aiming to translate the promise of this compound into tangible clinical benefits for glioma patients.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound induces cell cycle arrest and autophagy and suppresses migration involving PI3K/Akt/mTOR and MAPK signalling pathway in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Signaling Pathways in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the RAS/MAPK pathway in children with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Integrating MAPK pathway inhibition into standard-of-care therapy for pediatric low-grade glioma [frontiersin.org]

The Antioxidant Properties of Gartanin: A Technical Guide for Researchers

An In-depth Examination of the Free Radical Scavenging and Cellular Antioxidant Mechanisms of a Promising Xanthone (B1684191)

Gartanin, a prenylated xanthone predominantly found in the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest within the scientific community for its diverse bioactive properties. This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of natural compounds.

In Vitro Antioxidant Activity of this compound

This compound exhibits significant antioxidant activity through various mechanisms, including direct free radical scavenging and modulation of cellular antioxidant defense systems. The following tables summarize the quantitative data from key in vitro antioxidant assays.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Compound (IC50) | Source |

| DPPH | 20.64 | 52.0 | α-Mangostin (71.10 µg/mL), γ-Mangostin (8.43 µg/mL) | [1] |

| ABTS | Data not available | Data not available | α-Mangostin (29.33 µg/mL), γ-Mangostin (3.31 µg/mL) | [1] |

Note: The DPPH IC50 value for this compound was found in a study on an extract of Garcinia mangostana, where this compound was a component. Data for pure this compound in ABTS assays was not available in the reviewed literature. For comparison, the IC50 values for the more extensively studied xanthones, α-mangostin and γ-mangostin, are provided.[1]

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of this compound

| Compound | ORAC Value (µmol TE/g) |

| This compound | Data not available |

| Mangosteen Pericarp Extract | Improved antioxidant capacity noted with high this compound content |

Table 3: Cellular Antioxidant Activity (CAA) of this compound

| Cell Line | Assay Parameter | Result | Reference Compound | Source |

| Data not available | Data not available | Data not available | Data not available |

Note: Quantitative data from Cellular Antioxidant Activity (CAA) assays specifically for this compound were not found in the reviewed scientific literature.

Modulation of Endogenous Antioxidant Systems

Beyond direct radical scavenging, this compound enhances the cellular antioxidant defense network by influencing the expression and activity of key antioxidant enzymes.

Table 4: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Cell/Tissue Model | Effect | Method of Measurement | Source |

| Superoxide Dismutase (SOD) | Data not available | Data not available | Data not available | |

| Catalase (CAT) | Data not available | Data not available | Data not available | |

| Glutathione Peroxidase (GPx) | Data not available | Data not available | Data not available |

Note: Specific studies quantifying the direct effect of isolated this compound on the activity of SOD, CAT, and GPx enzymes are limited. However, extracts of mangosteen pericarp, which contain this compound, have been shown to influence the expression and activity of these enzymes. For instance, alpha-mangostin, a related xanthone, has been demonstrated to reverse the reduction of CAT and SOD2.[1]

Mechanism of Action: Activation of the Nrf2 Signaling Pathway

A primary mechanism underlying the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of genes encoding for Phase II detoxification enzymes and antioxidant proteins, thereby bolstering the cell's antioxidant capacity. Studies have shown that this compound is an inducer of the Nrf2 pathway.[2]

References

Gartanin: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartanin, a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.), has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Xanthones from mangosteen are well-documented for their wide range of biological activities, such as antioxidant, anti-proliferative, and anti-inflammatory actions. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of this compound and related xanthones, focusing on the underlying molecular mechanisms, experimental protocols, and quantitative data to support further research and development. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related and well-studied xanthones from Garcinia mangostana, such as α-mangostin and γ-mangostin, to provide a robust framework for understanding its potential efficacy.

The primary mechanism of the anti-inflammatory action of these xanthones involves the downregulation of key inflammatory pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting these pathways, this compound and related compounds can suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Quantitative Data on Anti-inflammatory Effects of Mangosteen Xanthones

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of xanthones isolated from Garcinia mangostana. It is important to note that while this compound is a known anti-inflammatory xanthone, specific IC50 values are not consistently reported in the literature. Therefore, data for the more extensively studied α-mangostin and γ-mangostin are presented to provide a comparative context for the potential potency of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

| Compound | IC50 (µM) | Cell Line | Reference |

| α-Mangostin | 12.4 | RAW 264.7 | [1][2] |

| γ-Mangostin | 10.1 | RAW 264.7 | [1][2] |

| α-Mangostin | 3.1 | RAW 264.7 | [3][4] |

| γ-Mangostin | 6.0 | RAW 264.7 | [3][4] |

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 Macrophages

| Compound | IC50 (µM) | Cell Line | Reference |

| α-Mangostin | 13.9 | RAW 264.7 | [3][4] |

| γ-Mangostin | 13.5 | RAW 264.7 | [3][4] |

Table 3: Inhibition of Pro-inflammatory Cytokine Release

| Compound | Cytokine | IC50 (µM) | Cell Line | Reference |

| α-Mangostin | TNF-α | > 31.8 | RAW 264.7 | [4] |

| γ-Mangostin | TNF-α | > 64.8 | RAW 264.7 | [4] |

| α-Mangostin | IL-4 | > 31.8 | RAW 264.7 | [4] |

| γ-Mangostin | IL-4 | > 64.8 | RAW 264.7 | [4] |

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound and related xanthones are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing the in vitro anti-inflammatory activity of a test compound like this compound.

Caption: A typical experimental workflow for evaluating the in vitro anti-inflammatory effects of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the in vitro anti-inflammatory effects of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for ELISA and Western blot).

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells, typically <0.1%) for 1-2 hours.

-

Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the culture medium.

-

Incubate the cells for the desired time period (e.g., 24 hours for NO, PGE2, and cytokine measurements; shorter time points for signaling pathway analysis).

-

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

-

Procedure:

-

After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated, non-LPS stimulated) group.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after the incubation period.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

-

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Procedure:

-

Collect the cell culture supernatant.

-

Use commercially available ELISA kits for PGE2, TNF-α, and IL-6.

-

Follow the manufacturer's instructions, which typically involve:

-

Adding standards and samples to wells pre-coated with a specific capture antibody.

-

Incubating to allow the target protein to bind.

-

Washing the wells to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the concentration of the target molecule based on the standard curve.

-

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

-

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Procedure:

-

After a shorter incubation period (e.g., 15-60 minutes for MAPK phosphorylation, 30-120 minutes for IκBα degradation and NF-κB translocation), wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, p38, JNK, and ERK. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound, a xanthone from Garcinia mangostana, exhibits significant potential as an in vitro anti-inflammatory agent. Although specific quantitative data for this compound remains to be fully elucidated, the extensive research on related xanthones like α- and γ-mangostin provides a strong indication of its likely mechanisms and potency. The primary mode of action is the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of key inflammatory mediators. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this compound's anti-inflammatory properties, which is essential for its further development as a potential therapeutic agent for inflammatory diseases. Future research should focus on generating specific quantitative data for this compound to precisely define its therapeutic window and compare its efficacy with other known anti-inflammatory compounds.

References

- 1. sapharma.co.id [sapharma.co.id]

- 2. Anti-inflammatory activity of mangostins from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of compounds from Garcinia mangostana on inflammatory mediators in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Gartanin: A Comprehensive Technical Guide on its Chemical Structure and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gartanin, a naturally occurring xanthone (B1684191), has garnered significant interest within the scientific community for its diverse pharmacological activities, including antineoplastic, antioxidant, and anti-inflammatory properties.[1][2] A thorough understanding of its chemical structure and the functional groups it comprises is fundamental to elucidating its mechanisms of action and for guiding future drug design and development efforts. This technical guide provides an in-depth analysis of the molecular architecture of this compound, supported by quantitative data and a visual representation of its structure.

Chemical Structure of this compound

This compound is a prenylated xanthone with the chemical formula C₂₃H₂₄O₆.[3] Its systematic IUPAC name is 1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one.[3][4] The core of the molecule is a dibenzo-γ-pyrone heterocyclic scaffold, characteristic of the xanthone class of compounds.[5] This central ring system is extensively substituted with hydroxyl and prenyl groups that contribute significantly to its chemical properties and biological activity.

The structure of this compound is characterized by a tricyclic xanthone core with hydroxyl groups at positions 1, 3, 5, and 8, and two 3-methylbut-2-enyl (prenyl) groups at positions 2 and 4.[3]

Visual Representation of this compound's Structure

Caption: 2D chemical structure of this compound.

Functional Groups

The distinct biological activities of this compound can be attributed to the specific functional groups present in its structure. These groups are key sites for molecular interactions and chemical reactions.

-

Xanthone Core: The fundamental dibenzo-γ-pyrone structure forms the backbone of the molecule. This core includes:

-

Aromatic Rings: Two benzene (B151609) rings are fused to a central pyran ring, contributing to the planarity and aromaticity of the molecule.

-

α,β-Unsaturated Ketone: A ketone group (C=O) is conjugated with a carbon-carbon double bond within the pyran ring. This feature is a Michael acceptor and can participate in various biological interactions.

-

Ether Linkage: An ether group (C-O-C) is also part of the central pyran ring.

-

-

Hydroxyl Groups (-OH): this compound possesses four phenolic hydroxyl groups.[3] These groups are crucial for its antioxidant activity, acting as hydrogen donors to neutralize free radicals. They also contribute to the molecule's polarity and ability to form hydrogen bonds, which is vital for its interaction with biological targets.

-

Prenyl Groups (-CH₂-CH=C(CH₃)₂): Two isoprenoid side chains, specifically prenyl groups, are attached to the xanthone core.[3] These lipophilic groups increase the molecule's affinity for cell membranes and can influence its pharmacokinetic properties. The double bond within the prenyl group can also be a site for chemical modification.

Diagram of this compound's Functional Groups

Caption: Key functional groups present in the this compound molecule.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄O₆ | [3][6] |

| Molecular Weight | 396.4 g/mol | [3][6] |

| Melting Point | 167 °C | [3] |

| Appearance | Yellow powder | [7] |

| Solubility | Soluble in chloroform | [6][7] |

| UV-Vis λmax | 224, 259, 284, 351 nm | [6] |

Experimental Protocols

The isolation and characterization of this compound from its natural sources, primarily the pericarp of mangosteen (Garcinia mangostana), involve standard phytochemical techniques.[2][8]

Extraction and Isolation

A general protocol for the extraction and isolation of this compound is as follows:

-

Sample Preparation: The dried and powdered pericarp of Garcinia mangostana is used as the starting material.

-

Solvent Extraction: The powdered material is subjected to extraction with a suitable organic solvent, such as ethanol.[2] This process is typically carried out at room temperature over an extended period or under reflux to ensure efficient extraction of the xanthones.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Chromatographic Purification: The crude extract is then subjected to column chromatography for purification.[8]

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system of n-hexane and ethyl acetate (B1210297) is often employed. The polarity of the mobile phase is gradually increased to separate the different components of the extract.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Crystallization: The fractions rich in this compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., chloroform-hexane) to obtain pure this compound as a yellow, needle-like solid.[2]

Characterization

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups. Expected characteristic peaks include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Signaling Pathways and Biological Activity

This compound has been reported to modulate several key signaling pathways, contributing to its antineoplastic effects. For instance, it has been shown to induce cell cycle arrest and autophagy in human glioma cells by targeting the PI3K/Akt/mTOR and MAPK signaling pathways.[1][7]

Logical Relationship of this compound's Action

Caption: this compound's influence on key signaling pathways leading to antineoplastic effects.

Conclusion

This compound's unique chemical architecture, characterized by a substituted xanthone core with multiple hydroxyl and prenyl functional groups, underpins its significant biological activities. This guide provides a foundational understanding for researchers and drug development professionals, offering a detailed overview of its structure, key chemical data, and established experimental protocols. Further investigation into the structure-activity relationships of this compound will be instrumental in harnessing its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Compounds from Extract Ethanol Pericarp Mangosteen (Garcinia mangostana Linn.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C23H24O6 | CID 5281633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. plantaedb.com [plantaedb.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | CAS:33390-42-0 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. This compound as an Isoprenylated Xanthone from Mangosteen (Garcinia m...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

Gartanin: A Technical Guide to Solubility in DMSO and Ethanol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of gartanin, a bioactive xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana). Accurate solubility data is critical for the design and reproducibility of in vitro and in vivo studies, ensuring reliable experimental outcomes in drug discovery and development. This document details quantitative solubility data, comprehensive experimental protocols for solubility determination, and visual representations of this compound's key signaling pathways.

Quantitative Solubility Data

The solubility of this compound is a key parameter for preparing stock solutions and conducting various biological assays. While extensive quantitative data across a wide range of solvents is limited, established values exist for dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Formula | Molar Mass ( g/mol ) | Solubility | Conditions & Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 125 mg/mL (315.31 mM) | Requires sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can impact solubility.[1] |

| Ethanol (B145695) (EtOH) | C₂H₅OH | 46.07 | Soluble (Quantitative value not specified) | This compound is commonly extracted from its natural source using ethanol (typically 70-95%), indicating its solubility.[2][3] However, a precise mg/mL value for pure this compound in pure ethanol is not readily available in the literature. |

| Chloroform | CHCl₃ | 119.38 | Soluble [4] | - |

| n-Hexane | C₆H₁₄ | 86.18 | Insoluble [2][5] | - |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for preclinical research. The following protocol is a standardized, stepwise method for assessing the solubility of a test chemical like this compound for in vitro cytotoxicity assays.

General Solubility Testing Protocol

This protocol is adapted from the ICCVAM Recommended Protocol for determining test chemical solubility and employs a sequential approach using preferred solvents in biomedical research.[6]

Objective: To determine the maximum soluble concentration of this compound in a given solvent through visual observation.

Materials:

-

This compound (solid form)

-

Solvents: Cell Culture Medium, Dimethyl Sulfoxide (DMSO), Ethanol (EtOH)

-

Glass test tubes

-

Vortex mixer

-

Water bath sonicator

-

Incubator or water bath at 37°C

Procedure:

-

Initial High-Concentration Test (Tier 1: 20 mg/mL):

-

Weigh approximately 10 mg of this compound into a glass tube.

-

Add 0.5 mL of the primary solvent (e.g., cell culture medium) to achieve a target concentration of 20 mg/mL.

-

Gently mix the solution at room temperature by vortexing for 1-2 minutes.[6]

-

If the compound does not dissolve, sonicate the tube in a water bath for up to 5 minutes.

-

If the compound remains undissolved, warm the solution to 37°C for up to 60 minutes.[6]

-

Visually inspect the solution for any signs of cloudiness or precipitate. A completely clear solution indicates solubility at this concentration. If soluble, the protocol is complete for this solvent. If not, proceed to the next step.

-

-

Dilution Step (Tier 2: 2 mg/mL):

-

If the compound was insoluble at 20 mg/mL, increase the solvent volume by a factor of 10 (to a total of 5 mL) to achieve a concentration of 2 mg/mL.

-

Repeat the mixing, sonication, and warming steps as described above.

-

If the compound is soluble, the maximum solubility is between 2 mg/mL and 20 mg/mL. If it remains insoluble, proceed to test the next solvent.

-

-

Alternative Solvent Testing (Tier 3: DMSO/Ethanol):

-

If this compound is insoluble in the primary solvent (e.g., culture medium) at 2 mg/mL, repeat the procedure starting with a high concentration (e.g., 200 mg/mL, though based on known data for this compound, starting at 150 mg/mL for DMSO is reasonable) in the next preferred solvent, typically DMSO.[6]

-

If the compound is insoluble in DMSO, test its solubility in ethanol using the same stepwise procedure.[6]

-

Quantitative Analysis Methods

For more precise solubility determination beyond visual inspection, analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) can be employed.[7] In these methods, a saturated solution is prepared, centrifuged or filtered to remove undissolved solid, and the concentration of the this compound in the clear supernatant is measured against a standard curve.

Visualized Workflows and Signaling Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described in section 2.1.

Caption: Workflow for determining this compound solubility.

This compound's Impact on the mTOR Signaling Pathway

This compound has been shown to inhibit the mTOR pathway, a central regulator of cell growth, proliferation, and survival. It achieves this through distinct mechanisms in different cell lines, such as by activating AMPKα or inactivating AKT, ultimately leading to the induction of autophagy and apoptosis.[8][9][10]

Caption: this compound's inhibition of the mTOR pathway.

This compound as a NEDDylation Inhibitor

This compound has been identified as a novel inhibitor of the NEDDylation pathway. It prevents the conjugation of the ubiquitin-like protein NEDD8 to target proteins, particularly cullins. This disrupts the activity of SCF (Skp1-Cullin-F-box) ubiquitin ligase complexes, leading to the stabilization of tumor suppressors like p27 and inducing autophagy.[11]

Caption: this compound's inhibition of the NEDDylation pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Compounds from Extract Ethanol Pericarp Mangosteen (Garcinia mangostana Linn.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mtor pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - 西安交通大学 [scholar.xjtu.edu.cn]

- 11. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Gartanin in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gartanin, a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding this compound, with a specific focus on its stability. While direct quantitative data on the stability of this compound in aqueous solutions remains limited in publicly available literature, this document synthesizes related findings, details established analytical methodologies for its quantification, and outlines its known biological signaling pathways. The information presented herein is intended to support researchers and professionals in drug development in their ongoing and future work with this promising natural compound.

Physicochemical Properties and Solubility

This compound is a yellow powder with the chemical formula C₂₃H₂₄O₆ and a molecular weight of 396.43 g/mol .[3][] Its solubility properties are a critical consideration for its formulation and delivery. Currently, detailed quantitative studies on its solubility in aqueous solutions at various pH levels are not extensively reported. However, it is known to be soluble in chloroform.[3][][5] The stability of solid this compound is reported to be at least four years when stored at -20°C.[5]

Stability in Solution: Current Understanding

One study involving forced degradation of mangosteen extracts, which contain this compound, α-mangostin, and γ-mangostin, indicated that hydrolysis under moisture and temperature did not lead to significant differences in the chemical or biological properties of the extracts.[6] However, this study did not provide specific quantitative data on the degradation of this compound itself.

The thermal degradation of another class of compounds, anthocyanins, from mangosteen rind has been studied, but these results are not directly transferable to xanthones like this compound due to structural and chemical differences.[7]

Given the lack of specific data, it is recommended that researchers undertaking studies with this compound in aqueous media perform their own stability assessments under their specific experimental conditions.

Experimental Protocols for this compound Analysis

The quantification of this compound is crucial for both stability studies and the evaluation of its biological activity. High-Performance Liquid Chromatography (HPLC) is a widely used and validated method.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Quantification

This protocol is based on methodologies reported for the analysis of this compound in mangosteen rind extracts.[8][9][10]

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photo Diode Array (PDA) detector.

-

Column: Enduro C-18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).[9][10]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water containing 0.1% phosphoric acid in a ratio of 95:5 (v/v).[9][10]

-

Detection Wavelength: 375 nm.[8]

-

Column Temperature: Maintained at ambient temperature.

-

Injection Volume: 20 µL.

-

Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent like methanol. A series of working standards are prepared by diluting the stock solution to concentrations ranging from, for example, 10 to 80 ppm.[8]

-

Sample Preparation: For extracts, a solid-phase extraction (SPE) with a C-18 cartridge may be employed for sample clean-up. The extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.[8]

-

Quantification: A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples is then determined from this calibration curve.

The following diagram illustrates a general workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound Quantification using HPLC.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to inhibit the growth of various cancer cell lines.

Anticancer Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound against several human bladder cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| T24 | Bladder Cancer | 4.1 - 18.1 | [5][11] |

| UM-UC-3 | Bladder Cancer | 4.1 - 18.1 | [5] |

| HT-1376 | Bladder Cancer | 4.1 - 18.1 | [5] |

| TCCSUP | Bladder Cancer | 4.1 - 18.1 | [5] |

| RT4 | Bladder Cancer | Not specified | [11] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

1. mTOR Pathway Inhibition: In bladder cancer cells, this compound has been shown to inhibit the mTOR pathway, a central regulator of cell growth and proliferation.[11][12] This inhibition is mediated through different mechanisms in different cell lines, including the activation of AMPKα and the inactivation of AKT.[11] The downstream effects include the suppression of p70S6 and 4E-BP1 expression, leading to the induction of autophagy and apoptosis.[11][12]

Caption: this compound's modulation of the mTOR signaling pathway.

2. Androgen Receptor (AR) Degradation: In the context of prostate cancer, this compound acts as an androgen receptor degradation enhancer.[13][14] This process is believed to be regulated by the unfolded protein response (UPR) pathway, involving the modulation of ER stress markers such as BiP, PERK, IRE1, and CHOP.[13][14]

Caption: this compound's role in the degradation of the Androgen Receptor.

3. NEDDylation Inhibition: this compound has been identified as a novel inhibitor of NEDDylation.[15] It prevents the removal of NEDD8 from Ubc12 and Cullin-1, which in turn alters the activity of SCF ubiquitin ligases.[15] This leads to the degradation of oncogenic proteins like Skp2 and an increase in the expression of tumor suppressors like p27/Kip1, ultimately resulting in cell growth inhibition and the induction of autophagy.[15]

Caption: this compound's mechanism as a NEDDylation inhibitor.

Future Directions and Conclusion

This compound is a natural product with significant therapeutic potential, particularly in oncology. While its biological mechanisms of action are being actively investigated, a notable gap exists in the understanding of its stability in aqueous solutions. For the successful development of this compound as a therapeutic agent, comprehensive studies on its degradation kinetics, pH-stability profile, and the identification of its degradation products are imperative. Such data will be critical for the development of stable formulations with optimal bioavailability and therapeutic efficacy. This guide provides a summary of the current knowledge and underscores the need for further research in these areas.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as an Isoprenylated Xanthone from Mangosteen (Garcinia mangostana L.): Insights into Its Synthesis, Extraction, Determination, and Bioactivity | Semantic Scholar [semanticscholar.org]

- 3. This compound | CAS:33390-42-0 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound, an isoprenylated xanthone from the mangosteen fruit (Garcinia mangostana), is an androgen receptor degradation enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholars.northwestern.edu [scholars.northwestern.edu]

- 15. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Gartanin in Mice

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Whitepaper on the Bioavailability and Pharmacokinetics of Gartanin in Mice

Executive Summary

This technical guide provides a comprehensive overview of the current state of knowledge regarding the bioavailability and pharmacokinetics of this compound, a bioactive xanthone (B1684191) found in mangosteen (Garcinia mangostana), specifically within murine models. Extensive literature searches indicate a notable gap in research, with no dedicated studies publishing specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound in mice. The majority of existing research focuses on the primary xanthone, α-mangostin.

Therefore, this whitepaper adopts a dual approach. Firstly, it presents the available qualitative data on this compound's absorption and metabolism. Secondly, it provides a detailed summary of the well-documented pharmacokinetic profile and experimental protocols for α-mangostin in mice, serving as a valuable reference point and a surrogate for understanding the potential behavior of structurally similar xanthones like this compound. Furthermore, this guide delves into the known signaling pathways modulated by this compound and presents these in the requested visual format.

This compound: Current Understanding of its Bioavailability and Metabolism in Mice

While specific pharmacokinetic values for this compound in mice remain elusive in the current body of scientific literature, several studies provide qualitative insights into its absorption and metabolic fate.

-

Absorption: this compound, along with other xanthones, has been detected in the serum, urine, and various tissues of mice that have been administered mangosteen extract, confirming its absorption from the gastrointestinal tract[1]. The presence of this compound in colon xenograft tumors in mice fed a diet containing α-mangostin further supports its systemic availability[1]. Some evidence suggests that co-administration with a high-fat meal may enhance the absorption of this compound[2][3].

-

Metabolism: In vitro studies utilizing liver microsomes have shown that this compound undergoes metabolism, with hydroxylation being identified as a primary metabolic pathway[4][5]. There are notable species-dependent differences in its metabolism[4][5]. In silico and in vitro predictions suggest that this compound is likely metabolized by Cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, and 3A) and may undergo phase II conjugation, specifically sulfation[6].

Pharmacokinetics of α-Mangostin in Mice: A Surrogate Profile

Given the absence of specific data for this compound, the pharmacokinetic profile of α-mangostin, the most abundant xanthone in mangosteen, offers the best available surrogate for researchers. Multiple studies have characterized its behavior in mice following oral administration.

Table 1: Summary of α-Mangostin Pharmacokinetic Parameters in Mice

| Parameter | Value | Mouse Strain | Dosage | Vehicle | Reference |

| Cmax (Maximum Plasma Concentration) | 1,382 nmol/L | C57BL/6 | 100 mg/kg (pure compound) | Not Specified | [7] |

| 871 nmol/L (357 ng/mL) | C57BL/6 | 100 mg/kg (extract, equiv. 36 mg/kg α-mangostin) | Cottonseed Oil | [7] | |

| Tmax (Time to Maximum Concentration) | 30 minutes | C57BL/6 | 100 mg/kg (pure compound) | Not Specified | [7] |

| 1 hour | C57BL/6 | 100 mg/kg (extract, equiv. 36 mg/kg α-mangostin) | Cottonseed Oil | [7] | |

| AUC (Area Under the Curve) | 5,736 nmol/L/hr | C57BL/6 | 100 mg/kg (pure compound) | Not Specified | [7] |

| t1/2 (Half-life) | 5 hours | C57BL/6 | 100 mg/kg (pure compound) | Not Specified | [7] |

| 8.2 hours | C57BL/6 | 100 mg/kg (extract, equiv. 36 mg/kg α-mangostin) | Cottonseed Oil | [7] |

Experimental Protocols for Oral Pharmacokinetic Studies in Mice

The following section details a representative experimental protocol for assessing the pharmacokinetics of a xanthone, based on studies of α-mangostin. This can be adapted for future studies on this compound.

3.1. Animal Model

-

Species: Mouse (Mus musculus)

-

Strain: C57BL/6 are commonly used for pharmacokinetic studies[7][8].

-

Health Status: Healthy, specific-pathogen-free animals.

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

3.2. Dosing and Administration

-

Compound Preparation: The test compound (e.g., this compound) should be dissolved or suspended in a suitable vehicle. Cottonseed oil is a commonly used vehicle for oral administration of hydrophobic compounds like xanthones[7].

-

Route of Administration: Oral gavage is a standard method to ensure accurate dosing.

-

Dosage: Dosages used for α-mangostin in mice have ranged from 36 mg/kg to 100 mg/kg[7][8]. Dose selection for this compound should be based on preliminary toxicity and efficacy studies.

-

Fasting: Mice are typically fasted overnight (approximately 12 hours) before oral administration to reduce variability in absorption, though water is provided ad libitum.

3.3. Sample Collection

-

Matrix: Plasma is the most common matrix for pharmacokinetic analysis.

-

Time Points: Blood samples are collected at multiple time points post-administration to construct a concentration-time curve. Typical time points for α-mangostin studies have included 0, 0.5, 1, 2, 4, 8, 12, and 24 hours[7][8].

-

Collection Method: Blood is typically collected via retro-orbital sinus, saphenous vein, or cardiac puncture (as a terminal procedure) into tubes containing an anticoagulant (e.g., EDTA or heparin).

3.4. Sample Analysis

-

Method: High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and specificity[7][8].

-